3-isopropyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-isopropyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an isopropyl group, a pyrazole ring, and a methylphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-isopropyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-isopropyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and hydrazide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3-isopropyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-isopropyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the methylphenylmethylidene moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
IOQKESDBMYNIDC-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Origin of Product |
United States |
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